

Commercial Sources and Application Notes for Purified Urotensin I Peptide

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for purified **Urotensin I** peptide, along with detailed application notes and experimental protocols for its use in research and drug development. **Urotensin I**, a member of the corticotropin-releasing factor (CRF) family of peptides, is a valuable tool for investigating various physiological processes, including stress responses, cardiovascular function, and neuroendocrine regulation.

Commercial Availability of Urotensin I

Purified **Urotensin I** peptide is available from several reputable commercial suppliers. The quality and specifications of the peptide may vary between suppliers, so it is crucial to select a product that meets the requirements of the intended application. Key parameters to consider include purity (typically determined by HPLC), molecular weight, and the form of the peptide (e.g., lyophilized powder, salt form).

Below is a summary of representative commercial sources for purified **Urotensin I** peptide. Researchers should visit the suppliers' websites for the most current product information and pricing.



Supplier	Product Name	Catalog Number (Example)	Purity	Unit Size(s)
Abbiotec	Urotensin I Peptide	350422	>95%	1 mg
Advanced ChemTech	Urotensin I	PP5168	Not Specified	1 mg, 2.5 mg
CPC Scientific	Urotensin I	UROT-001A	Not Specified	0.5 mg, 1 mg
LifeTein	Urotensin I	LT2347	>95%	1 mg
LKT Labs	Urotensin I	U6957	≥95%	0.5 mg, 1 mg, 2.5 mg
Phoenix Pharmaceuticals	Urotensin I (Catostomus commersoni)	047-87	≥95%	100 μg
Sigma-Aldrich	Urotensin I carp	U5131	≥95% (HPLC)	Custom

Application Notes & Protocols

Urotensin I is a pleiotropic neuropeptide with a range of biological activities, making it a subject of interest in various research fields. Its structural homology to CRF allows it to bind to CRF receptors, thereby modulating the hypothalamic-pituitary-adrenal (HPA) axis and stress responses. It also interacts with the urotensin receptor (UTR), which it shares with Urotensin-II, influencing cardiovascular and renal functions.

Investigation of Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation

Application: **Urotensin I** can be used to study the regulation of the HPA axis by examining its ability to stimulate the release of adrenocorticotropic hormone (ACTH) from pituitary cells. This is a critical application for understanding the neuroendocrine response to stress.

Experimental Protocol: In Vitro ACTH Release from Pituitary Cells



- Cell Culture: Primary pituitary cells from a suitable animal model (e.g., rat, goldfish) are isolated and cultured in an appropriate medium.[1]
- Cell Plating: Seed the pituitary cells in multi-well plates at a predetermined density and allow them to adhere and stabilize for 24-48 hours.
- Peptide Preparation: Prepare a stock solution of Urotensin I peptide in a suitable vehicle (e.g., sterile water, PBS). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 10 pM to 100 nM).[1]
- Stimulation: Remove the culture medium from the cells and replace it with a fresh medium containing the different concentrations of **Urotensin I**. Include a vehicle-only control.
- Incubation: Incubate the cells for a defined period (e.g., 3 hours) at 37°C in a humidified incubator with 5% CO2.
- Supernatant Collection: After incubation, carefully collect the culture supernatant from each well.
- ACTH Measurement: Quantify the concentration of ACTH in the collected supernatants using a commercially available ELISA kit or radioimmunoassay (RIA).
- Data Analysis: Plot the concentration of released ACTH against the corresponding
 Urotensin I concentration to generate a dose-response curve and determine the EC50 value.

Quantitative Data:

Parameter	Value	Reference
Potency in stimulating ACTH release (in vitro)	2-3 times more potent than CRF or sauvagine in goldfish pituitary cells.	[2][3]
Effective Concentration Range for ACTH Release	10 pM to 100 nM in cultured rat pituitary cells.	[1]



Signaling Pathway:

Urotensin I stimulates ACTH release by binding to corticotropin-releasing factor receptor 1 (CRF1R) on pituitary corticotrophs. This interaction activates the Gs alpha subunit of the G-protein, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates downstream targets, culminating in the synthesis and secretion of ACTH.



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Urotensin I signaling pathway for ACTH release.

Cardiovascular Research: Smooth Muscle Contraction

Application: **Urotensin I** can be utilized to investigate its effects on vascular tone by measuring the contraction of isolated smooth muscle preparations, such as a ortic rings. This is relevant for studying its role in blood pressure regulation.

Experimental Protocol: Aortic Ring Contraction Assay

- Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., rat) and place it in cold, oxygenated Krebs-Henseleit buffer. Carefully remove adherent connective and adipose tissue.
- Ring Preparation: Cut the aorta into rings of 2-3 mm in width.
- Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
- Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 grams, with buffer changes every 15-20 minutes.



- Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).
- Urotensin I Stimulation: After a washout period, add cumulative concentrations of Urotensin
 I to the organ bath and record the changes in isometric tension.
- Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by KCI. Plot the response against the **Urotensin I** concentration to determine the EC50.

Signaling Pathway:

Urotensin I, through its interaction with the Urotensin Receptor (UTR), a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and smooth muscle contraction. DAG, in parallel, activates Protein Kinase C (PKC), which can also contribute to the contractile response.



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Urotensin I signaling for smooth muscle contraction.

Cellular Signaling Studies: Intracellular Calcium Mobilization







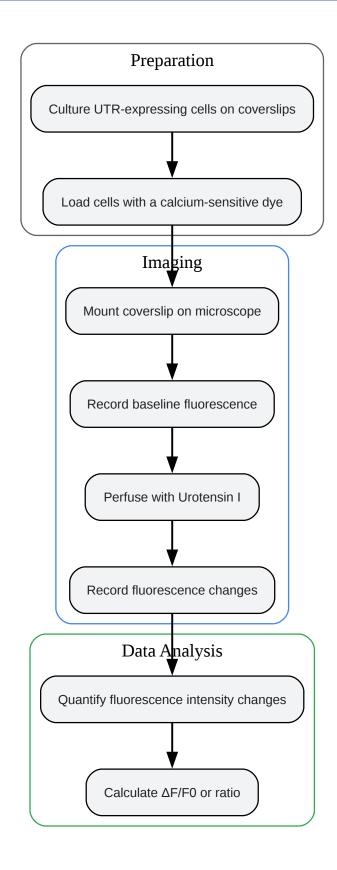
Application: To dissect the intracellular signaling pathways activated by **Urotensin I**, its effect on intracellular calcium levels can be monitored in real-time using fluorescent calcium indicators.

Experimental Protocol: Calcium Imaging

- Cell Culture and Dye Loading: Culture cells expressing the Urotensin Receptor (e.g., HEK293 cells transfected with the UTR) on glass coverslips. Load the cells with a calciumsensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
- Imaging Setup: Place the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.
- Baseline Measurement: Perfuse the cells with a physiological buffer and record the baseline fluorescence intensity for a few minutes.
- Urotensin I Stimulation: Perfuse the cells with a buffer containing a specific concentration of
 Urotensin I and continue to record the fluorescence intensity.
- Data Acquisition: Capture images at regular intervals to monitor the change in fluorescence over time.
- Data Analysis: Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration. The data can be expressed as a ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (ΔF/F0).

Experimental Workflow:





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Workflow for intracellular calcium imaging.



This document provides a starting point for researchers working with **Urotensin I**. It is essential to consult the primary literature for more specific details and to optimize protocols for your particular experimental system.

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References

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